molecular formula C15H12ClNO4 B13560880 2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid

2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid

Cat. No.: B13560880
M. Wt: 305.71 g/mol
InChI Key: AGGJSJCMFUIWCW-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a chlorinated benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Chlorination: The benzoic acid core is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
  • Used in the synthesis of peptide-based inhibitors for various enzymes.

Medicine:

  • Explored for its potential as a pharmacophore in the design of new therapeutic agents.
  • Studied for its anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The chlorinated benzoic acid core can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)benzoic acid: Lacks the chlorine atom at the 6-position.

    2-(((Benzyloxy)carbonyl)amino)-4-chlorobenzoic acid: Chlorine atom is at the 4-position instead of the 6-position.

    2-(((Benzyloxy)carbonyl)amino)-5-chlorobenzoic acid: Chlorine atom is at the 5-position instead of the 6-position.

Uniqueness:

  • The presence of the chlorine atom at the 6-position in 2-(((Benzyloxy)carbonyl)amino)-6-chlorobenzoic acid imparts unique chemical reactivity and biological activity compared to its analogs.
  • The specific positioning of the chlorine atom can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-chloro-6-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-11-7-4-8-12(13(11)14(18)19)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

AGGJSJCMFUIWCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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